2-(4-Trifluoromethoxyphenyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

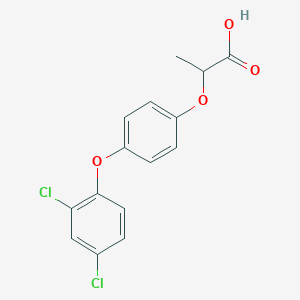

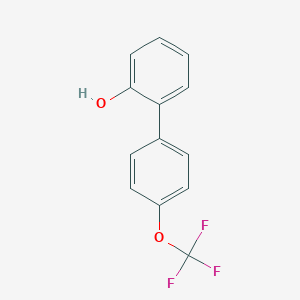

“2-(4-Trifluoromethoxyphenyl)phenol” is a chemical compound with the molecular formula C13H9F3O2 . It is also known by other names such as “2-(4-TRIFLUOROMETHOXYPHENYL)PHENOL”, “4’-(Trifluoromethoxy)-[1,1’-biphenyl]-2-ol”, and "DTXSID50631308" .

Synthesis Analysis

The synthesis of “2-(4-Trifluoromethoxyphenyl)phenol” involves various chemical reactions. The compound has been used in the synthesis of polymers and monomers . An efficient procedure for the gram-scale preparation of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a versatile precursor to o-benzyne, has been presented . The three-step sequence utilizes phenol as the starting material, requires only one chromatographic purification, and ultimately delivers the desired silyltriflate in 66% overall yield .

Molecular Structure Analysis

The molecular structure of “2-(4-Trifluoromethoxyphenyl)phenol” is characterized by a molecular weight of 254.20 g/mol . The compound has a complex structure with 18 heavy atoms . The InChI code for the compound is “InChI=1S/C13H9F3O2/c14-13(15,16)18-10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h1-8,17H” and the InChIKey is "ZEZXSNOQLCKMNC-UHFFFAOYSA-N" .

Chemical Reactions Analysis

The chemical reactions involving “2-(4-Trifluoromethoxyphenyl)phenol” are complex and varied. For instance, oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been demonstrated . Moreover, substituted on the benzene ring 4-CF3-2H-chromenes have been prepared from substituted 2-(trifluoroacetyl)phenols and vinyltriphenylphosphonium chloride according to the Schweizer protocol in moderate to excellent yields .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Trifluoromethoxyphenyl)phenol” include a molecular weight of 254.20 g/mol, a XLogP3 of 4.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 . The compound also has a topological polar surface area of 29.5 Ų .

Scientific Research Applications

Electrochemical Synthesis

This compound has been used in the electrochemical synthesis of polydithienylpyrroles, which are materials with electrochromic properties. These materials change color when an electric current is applied, which can be useful for smart windows or displays .

Chemical Research

In chemical research, 2-(4-Trifluoromethoxyphenyl)phenol is used as a precursor for various chemical reactions. For example, it has been used in visible-light-promoted S-trifluoromethylation of thiophenols, where it acts as a trifluoromethyl radical precursor .

Material Safety Data Sheets (MSDS)

The compound is also listed in material safety data sheets, indicating its use in various industrial and laboratory settings. MSDS provide information on the properties of chemical products, which is essential for handling and working with these substances safely .

Mechanism of Action

While the specific mechanism of action for “2-(4-Trifluoromethoxyphenyl)phenol” is not explicitly stated in the search results, phenolic compounds in general have been known to show antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanisms of action of phenolic compounds on bacterial cells have been partially attributed to damage to the bacterial membrane, inhibition of virulence factors such as enzymes and toxins, and suppression of bacterial biofilm formation .

properties

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O2/c14-13(15,16)18-10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h1-8,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZXSNOQLCKMNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)OC(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631308 |

Source

|

| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Trifluoromethoxyphenyl)phenol | |

CAS RN |

1261896-51-8 |

Source

|

| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.